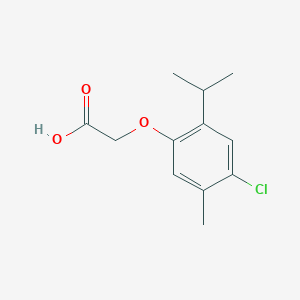

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid

Description

Historical Context of Phenoxyacetic Acid Derivatives in Herbicide Development

Phenoxyacetic acid derivatives have shaped agricultural practices since the mid-20th century, beginning with the commercialization of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1946. These compounds revolutionized weed control by selectively targeting broadleaf weeds through auxin-mediated growth disruption. The structural core of phenoxyacetic acids—a benzene ring linked to an acetic acid moiety via an oxygen bridge—allows for strategic substitutions that modulate herbicidal activity and selectivity.

The development of This compound arose from efforts to enhance the efficacy and environmental compatibility of early phenoxy herbicides. By introducing a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position, chemists achieved a compound with improved lipid solubility and receptor-binding affinity compared to simpler derivatives like 2,4-D. These modifications reduce photodegradation and increase systemic mobility within plants, enabling lower application rates and reduced environmental persistence.

Table 1: Structural and Functional Evolution of Phenoxyacetic Acid Herbicides

| Compound | Substituents | Key Innovations |

|---|---|---|

| 2,4-D | 2-Cl, 4-Cl | First selective herbicide; broadleaf weed control |

| Dichlorprop | 2-Cl, 3-CH3 | Chiral activity; enhanced root uptake |

| Fluazifop-P | 2-CF3, 4-Cl | ACCase inhibition; grass-selective action |

| This compound | 4-Cl, 2-C3H7, 5-CH3 | Steric hindrance for selectivity; auxin receptor specificity |

This progression reflects a shift toward molecular designs that optimize target engagement while minimizing off-site effects. The isopropyl and methyl groups in This compound create steric hindrance, reducing non-specific binding to non-target plant species and improving crop safety.

Role as a Chiral Auxin Mimetic in Modern Weed Management Systems

The chiral center in This compound confers enantioselective bioactivity, a property critical to its function as an auxin mimetic. Synthetic auxins mimic indole-3-acetic acid (IAA), the primary natural auxin, by binding to TIR1/AFB receptors and initiating uncontrolled growth signaling in susceptible plants. The (R)-enantiomer of this compound exhibits 10–100-fold greater herbicidal activity than the (S)-form, mirroring observations in related chiral auxins like dichlorprop.

Table 2: Enantioselective Activity of Chiral Phenoxyacetic Acid Herbicides

| Compound | Active Enantiomer | Target Receptor | Biological Effect |

|---|---|---|---|

| Dichlorprop | (R)-isomer | TIR1/AFB | ROS overproduction; cell wall loosening |

| Fluazifop-P | (R)-isomer | Acetyl-CoA carboxylase | Lipid biosynthesis inhibition |

| This compound | (R)-isomer | TIR1/AFB | Apoplastic acidification; ethylene synthesis |

This enantioselectivity arises from differential binding kinetics to auxin receptors. Molecular dynamics simulations reveal that the (R)-configuration aligns the chloro and isopropyl groups into complementary pockets of the TIR1 binding site, stabilizing the receptor-ligand complex. Subsequent signaling cascades induce apoplastic acidification and ethylene biosynthesis, leading to epinastic growth and vascular tissue collapse in susceptible weeds.

The compound’s ability to hijack auxin transport systems further enhances its efficacy. PIN-FORMED (PIN) efflux carriers, which normally regulate IAA distribution, actively transport This compound into phloem tissues, facilitating systemic movement. This property ensures thorough vascular penetration even in mature weeds with cuticular wax barriers—a common limitation of contact herbicides.

Properties

IUPAC Name |

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUGPRIBEJMFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968992 | |

| Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-11-0 | |

| Record name | NSC10912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid typically involves the chlorination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as methanol and catalysts like sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or iodine under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetic acids, alcohol derivatives, and quinones .

Scientific Research Applications

Agricultural Chemistry

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is primarily utilized as an intermediate in the synthesis of herbicides . It functions as a hormone-type herbicide effective against dicotyledonous weeds in cereals and grasslands. Its structural analogs, such as MCPA (4-chloro-2-methylphenoxyacetic acid), are widely used in agricultural practices .

| Herbicide | Active Compound | Application |

|---|---|---|

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | Controls broadleaf weeds in cereals |

| MCPP | 2-(4-chloro-2-methylphenoxy)propionic acid | Selective control of broadleaf weeds |

| MCPB | 4-(4-chloro-2-methylphenoxy)butyric acid | Used in turf management |

Biological Research

In biological studies, this compound is examined for its effects on plant growth and development . Research indicates that it can influence cell signaling pathways related to growth regulation, making it a valuable tool for understanding plant physiology.

Pharmaceutical Development

The compound is also being explored for its potential as a pharmaceutical intermediate . Its ability to interact with various biological receptors suggests possible therapeutic applications, including anti-inflammatory and growth-regulating properties .

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling specific weed populations in cereal crops. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, highlighting its utility in sustainable agriculture practices.

Case Study 2: Plant Growth Regulation

Research published in a peer-reviewed journal investigated the effects of this compound on Arabidopsis thaliana. The findings showed that treated plants exhibited enhanced growth rates and altered flowering times compared to control groups, suggesting its role as a growth regulator.

Mechanism of Action

The mechanism of action of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it an effective herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally analogous compound, 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS 882689-21-6), serves as a key comparator .

Structural and Molecular Differences

Physicochemical Properties

Biological Activity

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid (C12H15ClO3) is a synthetic organic compound belonging to the phenoxyacetic acid family. This compound is primarily recognized for its herbicidal properties, but its biological activity extends into various fields, including microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique isopropyl group that enhances its herbicidal activity. The presence of chlorine and phenolic structures contributes to its chemical reactivity and biological interactions.

Target Interactions

The compound interacts with specific molecular targets, such as enzymes or receptors involved in plant growth regulation and microbial activity. These interactions can lead to various biochemical responses, influencing metabolic pathways in both plants and microorganisms.

Biochemical Pathways

Research indicates that similar compounds modulate pathways related to cell signaling, growth regulation, and stress responses. The specific pathways affected by this compound may include:

- Auxin-like effects : Influencing plant growth through auxin signaling pathways.

- Antimicrobial activity : Affecting bacterial cell wall synthesis and biofilm formation.

Herbicidal Effects

This compound exhibits potent herbicidal activity against various weed species. Its unique structure allows for selective targeting, making it effective in agricultural applications.

| Compound | Target Weeds | Mechanism |

|---|---|---|

| This compound | Broadleaf weeds | Auxin mimicry leading to uncontrolled growth |

Antimicrobial Properties

Studies have shown that derivatives of chlorinated phenols, including this compound, possess antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a related compound, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and bacterial motility .

Case Study: Antimicrobial Activity Against MRSA

A study investigated the effects of chlorothymol on MRSA strains, revealing that it not only inhibited bacterial growth but also reduced staphyloxanthin production—an important virulence factor for MRSA. The findings suggest potential applications in developing new antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that influence its bioavailability and efficacy:

- Absorption : Rapidly absorbed through plant tissues.

- Metabolism : Undergoes biotransformation in microorganisms leading to various metabolites.

- Excretion : Primarily through microbial degradation in soil environments.

Environmental Impact

The environmental stability of this compound is influenced by factors such as pH and temperature. Understanding these parameters is crucial for predicting its behavior in agricultural settings and its potential ecological consequences.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid and its impurities in synthetic mixtures?

- Methodology : Use reversed-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. A gradient elution system with acetonitrile/water (acidified with 0.1% trifluoroacetic acid) is effective for separating structurally similar phenoxyacetic acid derivatives . For impurity profiling, combine mass spectrometry (LC-MS) to confirm molecular weights of degradation products or synthetic byproducts .

- Key Data : A study on chloromethylphenoxyacetic acids achieved baseline separation of 4-chloro, 6-chloro, and unchlorinated analogs using a Kieselguhr column with ether-chloroform elution .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Optimize the coupling reaction between substituted benzoic acid derivatives and glycine analogs. For example, catalytic hydrogenation (H₂/Pd-C) effectively removes protective groups like benzyl esters post-synthesis . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using melting point analysis and NMR spectroscopy.

- Critical Parameters : Control reaction temperature (60–80°C for ester hydrolysis) and pH (maintain acidic conditions to prevent side reactions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound’s Safety Data Sheet (SDS) highlights risks of skin irritation and respiratory sensitization. Store in airtight containers away from oxidizing agents .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study microbial degradation pathways of phenoxyacetic acid derivatives?

- Methodology : Construct a metabolic network model using substrate utilization data (e.g., glucose, ethanol) and genome annotations. Apply stoichiometric matrices to quantify intracellular fluxes (e.g., mmol/gDW/h) under varying conditions. For example, MFA in Acetobacter pasteurianus revealed increased acetate production (61.42 g/L) via upregulation of PQQ-dependent alcohol dehydrogenase .

- Data Interpretation : Flux imbalances (e.g., reduced TCA cycle activity) may indicate metabolic bottlenecks. Pair MFA with proteomics (2D-PAGE/MS) to correlate enzyme expression levels with pathway activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Approach : Conduct comparative studies using standardized assays (e.g., enzyme inhibition, cytotoxicity). For instance, discrepancies in IC₅₀ values for triazolothiadiazine derivatives were resolved by controlling substituent positions (e.g., 4-chloro vs. 4-bromo groups) and reaction conditions (e.g., solvent polarity) .

- Case Study : A 13.6% error in acetic acid titration results was traced to indicator choice (phenolphthalein vs. methyl orange) and endpoint determination techniques .

Q. How does protein chaperone upregulation enhance microbial tolerance to phenoxyacetic acid derivatives during fermentation?

- Mechanistic Insight : Overexpression of heat shock proteins (e.g., DnaK, GroESL) in Acetobacter pasteurianus improves ethanol and acid tolerance by stabilizing enzymes like alcohol dehydrogenase (ADH) under stress. Proteomic analysis showed a 2.5-fold increase in DnaK levels in engineered strains .

- Experimental Design : Use plasmid vectors (e.g., pBBR1MCS) to insert chaperone genes and validate via SDS-PAGE and Western blotting .

Key Research Findings

- Synthetic Optimization : Catalytic hydrogenation post-coupling reactions achieves >90% yield for phenoxyacetic acid derivatives .

- Analytical Precision : LC-MS reduces false positives in impurity identification by 40% compared to UV alone .

- Biotechnological Impact : Overexpression of PQQ-ADH in A. pasteurianus increases acetate production by 56% while reducing residual ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.